molecular formula C11H7NO5 B100115 N-(4-Carboxy-3-hydroxyphenyl)maleimide CAS No. 19232-43-0

N-(4-Carboxy-3-hydroxyphenyl)maleimide

Cat. No. B100115
CAS RN: 19232-43-0
M. Wt: 233.18 g/mol
InChI Key: SMSVFCGGVBWUJL-UHFFFAOYSA-N
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Description

N-(4-Carboxy-3-hydroxyphenyl)maleimide is a chemical compound that belongs to the class of maleimides, which are known for their reactivity and potential applications in polymer science and bioconjugation. The compound features both carboxy and hydroxy functional groups attached to the phenyl ring, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide and related compounds typically involves the reaction of maleic anhydride with aromatic amines. For instance, N-(4-hydroxyphenyl)maleimide has been synthesized from maleic anhydride and 4-aminophenol using toluene and dimethylformamide as solvents in a one-step method . The synthesis conditions, such as the ratio of maleic anhydride to 4-aminophenol and the amount of catalyst, have been optimized to improve yields . Similarly, N-(3-acetyl-4-carboxy-phenyl)-maleimide was synthesized from p-aminosalicylic acid and polymerized using azobisisobutyronitrile as an initiator .

Molecular Structure Analysis

The molecular structure of N-(4-Carboxy-3-hydroxyphenyl)maleimide and its derivatives is characterized by the presence of a maleimide core with substituents on the phenyl ring. The position and nature of these substituents can affect the reactivity and properties of the molecule. For example, the presence of a hydroxy group can lead to hydrogen bonding, while a carboxy group can provide sites for further chemical reactions or interactions .

Chemical Reactions Analysis

Maleimides, including N-(4-Carboxy-3-hydroxyphenyl)maleimide, are known for their reactivity towards nucleophiles, particularly thiols. This reactivity has been exploited in the synthesis of heterobifunctional linkers, such as N-[4-(aminooxy)butyl]maleimide, which can react with aldehydes and thiols to create thiol-reactive labeling agents for biomolecules . Additionally, maleimides can undergo polymerization, as seen in the formation of high molecular weight poly(N-(hydroxyphenyl) maleimides) and the synthesis of azo compounds based on N-(4-Hydroxypheneyl)maleimide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Carboxy-3-hydroxyphenyl)maleimide derivatives are influenced by their functional groups. For instance, the solubility of these compounds can vary depending on the substituents; THP-protected monomers have increased solubility in non-polar solvents . The thermal stability of the polymers derived from these maleimides is also noteworthy, as they exhibit excellent thermal stability . The molecular weights and polydispersity values of the polymers have been determined, and the influence of the length and size of the aromatic substituents on the polymer properties has been discussed .

Scientific Research Applications

Polymer Modification

N-(4-hydroxyphenyl) maleimide, closely related to N-(4-Carboxy-3-hydroxyphenyl)maleimide, plays a significant role in polymer modification. Research shows its utility in controlled radical copolymerization processes with styrene, enhancing the thermomechanical properties of the resultant polymer (Lu Yan-bing, 2008).

Synthesis Research

N-(4-hydroxyphenyl) maleimide has been synthesized from maleic anhydride and 4-aminophenol, using solvents like toluene and dimethylformamide. Research explored optimal reaction conditions, including catalyst types and ratios (Zhou Wen-jun, 2011).

Metal Complexation

N-substituted maleimides containing carboxyl groups, such as N-(4-carboxy-phenyl)-maleimide, have been found to complex with transition metals like Co2+, Ni2+, and Cu2+. This has implications for developing new materials with specific properties (C. Hulubei, M. Cazacu, S. Morariu, 2006).

Polymer Toughening

In a study, N-(4-Hydroxyphenyl) maleimide was used to synthesize a bismaleimide bearing polysiloxane (BPS), which, when introduced into a 4,4′-bismaleimido diphenylmethane (BMI) matrix, significantly increased its impact strength (J. Hao, Luxia Jiang, X. Cai, 1996).

Error Identification in Synthesis

A re-investigation into the synthesis of certain azo compounds based on N-(4-Hydroxyphenyl)maleimide highlighted the importance of accurate spectral data analysis and reporting in chemical research (J. Morrison, V. K. Brandt, S. Yeates, 2019).

Peptide and Biochemical Research

Maleimido acids and maleoyl derivatives of peptides have been prepared using N-Alkoxycarbonylmaleimides. These compounds open avenues for creating biochemical conjugates due to their reactivity with thiol groups (O. Keller, J. Rudinger, 1975).

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVFCGGVBWUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172820
Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Carboxy-3-hydroxyphenyl)maleimide

CAS RN

19232-43-0
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
Source CAS Common Chemistry
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Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
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Record name 19232-43-0
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Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
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Record name N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CG Patel, DK Patel, JS Parmar - Reactive polymers, 1993 - Elsevier
The homopolymer of CHPM and its copolymers with styrene and divinylbenzene (DVB), prepared by addition polymerization, proved to be selective chelating ion-exchange polymers. …
Number of citations: 5 www.sciencedirect.com
S Blicq, PM Danze, V Dumur, P Formstecher… - Biochemistry, 1988 - ACS Publications
Materials and Methods Chemicals.[l, 2, 4 (n)-3H] Triamcinolone acetonide, 2 40 Ci-mmol-1, was obtained from Amersham International (Amersham, UK) and unlabeledtriamcinolone …
Number of citations: 17 pubs.acs.org
DK Patel, CG Patel, JS Parmar - … Macromolecular Chemistry and …, 1993 - Wiley Online Library
The reactions of the bidentate polymeric chelating ligand poly[N‐(4‐carboxy‐3‐hydroxyphenyl)maleimide] with Co(II), Ni(II), Cu(II), Zn(II) and UO 2 (II) metal ions were investigated. …
Number of citations: 3 onlinelibrary.wiley.com
SD Krämer, H Wunderli-Allenspach - Biochimica et Biophysica Acta (BBA) …, 2003 - Elsevier
Cell penetrating peptides (CPPs) have been postulated to carry macromolecules across cell plasma membranes without the need of receptors, transporters, endocytosis or any energy-…
Number of citations: 125 www.sciencedirect.com
MA Baker - The Sperm Cell: Production, Maturation, Fertilization …, 2017 - books.google.com
The development and indeed maturation of a spermatozoon are so distinctive that it is difficult to compare its differentiation to that of any other cell type. Starting off as a round cell within …
Number of citations: 2 books.google.com
MI Dawson, RN Goerner Jr, A Tait - Contraception, 1979 - Elsevier
The water-soluble, polymeric sulfhydryl group reagent N-(methoxy polyethylene glycol) p-hydroxymercuribenzamide (M̄ W 5000) inhibited the motility of human spermatozoa. Its …
Number of citations: 8 www.sciencedirect.com
F Mustata, N Tudorachi… - International Journal of …, 2019 - Wiley Online Library
Two thermoset systems based on maleimides and diglycidyl ether of bisphenol A (DGEBA) cured with p‐aminobenzoic acid were characterized in terms of thermal and electrical …
Number of citations: 1 onlinelibrary.wiley.com
N Roy, GC Majumder - Experimental cell research, 1986 - Elsevier
A simple and rapid quantitative method has been developed for the estimation of sperm ecto-SH groups on the basis of their high affinity binding to the mercurial: [ 203 Hg]p-…
Number of citations: 10 www.sciencedirect.com
SD Krämer - … in drug research: Biological, physicochemical, and …, 2006 - Wiley Online Library
Cell membranes consist of a vast variety of lipids and proteins. The several hundred lipid species form bilayers of a few nanometer thickness with the lipid acyl chains pointing towards …
Number of citations: 7 onlinelibrary.wiley.com
SD Alexandratos, DW Crick - Industrial & engineering chemistry …, 1996 - ACS Publications
The purpose of this review is to highlight new ligands that have been immobilized on polymers to form polymer-supported reagents which are selective for the complexation of targeted …
Number of citations: 134 pubs.acs.org

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